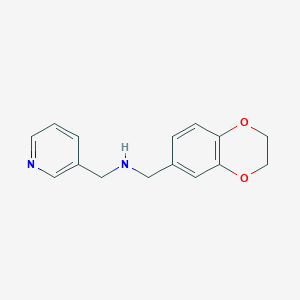![molecular formula C19H17Cl2NO2 B502519 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B502519.png)
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is an organic compound with the molecular formula C19H17Cl2NO2 It is characterized by the presence of a dichlorophenyl group, a furan ring, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves the reaction of 5-(2,4-dichlorophenyl)-2-furylmethanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. These systems allow for precise control of temperature, residence time, and reactant flow rates, leading to more efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol include:
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]acetamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C19H17Cl2NO2 |
|---|---|
Peso molecular |
362.2g/mol |
Nombre IUPAC |
2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C19H17Cl2NO2/c20-14-6-8-16(17(21)10-14)19-9-7-15(24-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2 |
Clave InChI |
ZNGSTGKJRPQKLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-chlorobenzyl)amino]phenyl}furan-2-carboxamide](/img/structure/B502436.png)

SULFANYL]ETHYL})AMINE](/img/structure/B502438.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502442.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B502443.png)
![{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(THIOPHEN-2-YL)METHYL]AMINE](/img/structure/B502444.png)
SULFANYL]PROPYL})AMINE](/img/structure/B502446.png)
![N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502447.png)

SULFANYL]PROPYL})AMINE](/img/structure/B502452.png)
![N-(4-bromobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B502453.png)
SULFANYL]ETHYL})AMINE](/img/structure/B502455.png)
![N-(3-bromobenzyl)-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B502456.png)
![N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B502458.png)
